molecular formula C14H21NO B3844999 N-(1-phenylbutan-2-yl)butanamide

N-(1-phenylbutan-2-yl)butanamide

Cat. No.: B3844999
M. Wt: 219.32 g/mol
InChI Key: LPCHKHUWDBSQJO-UHFFFAOYSA-N
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Description

N-(1-phenylbutan-2-yl)butanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a phenyl group attached to a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-phenylbutan-2-yl)butanamide can be achieved through several methods. One common approach involves the amidation of primary nitroalkanes. This process typically includes the following steps :

    Bromination of Nitroalkanes: The primary nitroalkane is brominated to form a bromo-nitroalkane intermediate.

    Amidation: The bromo-nitroalkane is then subjected to amidation using appropriate amines under controlled conditions to yield the desired amide.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of biocatalysts such as Candida antarctica lipase B. This enzymatic method is considered sustainable and efficient, producing high yields without the need for extensive purification steps .

Chemical Reactions Analysis

Types of Reactions

N-(1-phenylbutan-2-yl)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(1-phenylbutan-2-yl)butanamide has been explored for its potential in several scientific research areas :

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its role in modulating biological pathways.

    Medicine: Studied for its analgesic, antiallodynic, and anticonvulsant properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-phenylbutan-2-yl)butanamide involves its interaction with specific molecular targets . It has been shown to bind to neuronal sodium channels and L-type calcium channels, modulating their activity. This interaction is believed to underlie its analgesic and anticonvulsant effects.

Comparison with Similar Compounds

Similar Compounds

    N-(1-phenylethyl)benzamide: Similar structure but with a benzamide backbone.

    N-(4-ethylphenyl)butanamide: Contains an ethyl-substituted phenyl group.

    N-(1-phenylethyl)propanamide: Features a propanamide backbone.

Uniqueness

N-(1-phenylbutan-2-yl)butanamide is unique due to its specific structural configuration, which imparts distinct pharmacological properties. Its ability to modulate multiple ion channels sets it apart from other similar compounds .

Properties

IUPAC Name

N-(1-phenylbutan-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-3-8-14(16)15-13(4-2)11-12-9-6-5-7-10-12/h5-7,9-10,13H,3-4,8,11H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPCHKHUWDBSQJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC(CC)CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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